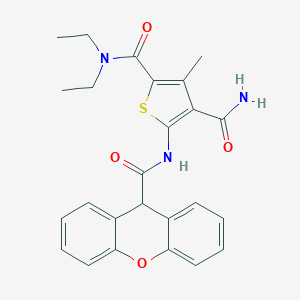
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a xanthene moiety, a thiophene ring, and multiple amide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the xanthene moiety through a series of coupling reactions. The final steps involve the formation of the amide bonds under controlled conditions, often using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The xanthene moiety can be reduced under specific conditions.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the xanthene moiety could produce dihydroxanthene derivatives.
Applications De Recherche Scientifique
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The xanthene moiety is known to modulate oxidative stress pathways, while the thiophene ring may interact with various enzymes. The compound’s amide groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone Derivatives: Compounds with a xanthene scaffold, such as α-mangostin and γ-mangostin, are known for their antioxidant and anti-inflammatory properties.
Thiophene Derivatives: Thiophene-based compounds are widely studied for their electronic properties and potential use in organic electronics.
Uniqueness
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE is unique due to its combination of a xanthene moiety and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H25N3O4S |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-N,2-N-diethyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-4-28(5-2)25(31)21-14(3)19(22(26)29)24(33-21)27-23(30)20-15-10-6-8-12-17(15)32-18-13-9-7-11-16(18)20/h6-13,20H,4-5H2,1-3H3,(H2,26,29)(H,27,30) |
Clé InChI |
MWCNNBLPGBAQKS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
SMILES canonique |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















